molecular formula C9H13N3 B12451968 5-Ethyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine CAS No. 785777-01-7

5-Ethyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine

Cat. No.: B12451968
CAS No.: 785777-01-7
M. Wt: 163.22 g/mol
InChI Key: VESUYEJVVHXOES-UHFFFAOYSA-N
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Description

5-Ethyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring system that includes both pyridine and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine can be achieved through several methods. One common approach involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with appropriate reagents to form the desired product . Another method includes the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce fully saturated ring systems .

Scientific Research Applications

5-Ethyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is unique due to its specific ring structure and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .

Properties

CAS No.

785777-01-7

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

5-ethyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine

InChI

InChI=1S/C9H13N3/c1-2-7-9-8(3-4-10-7)11-5-6-12-9/h5-7,10H,2-4H2,1H3

InChI Key

VESUYEJVVHXOES-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=NC=CN=C2CCN1

Origin of Product

United States

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